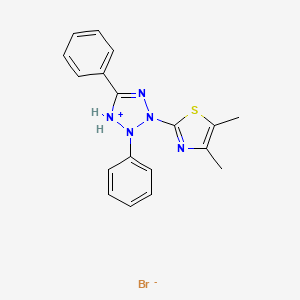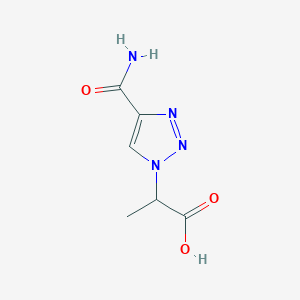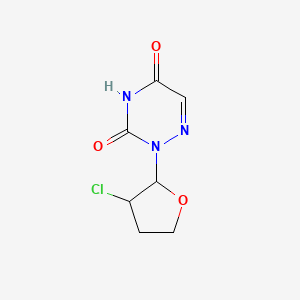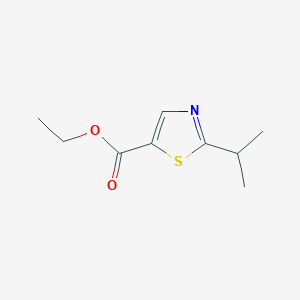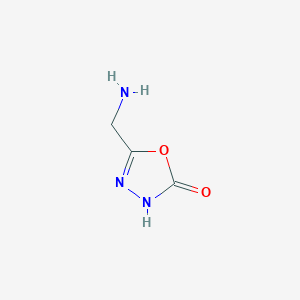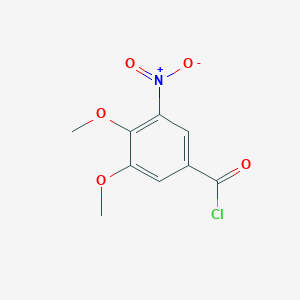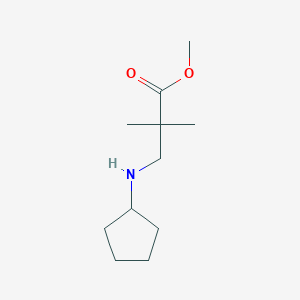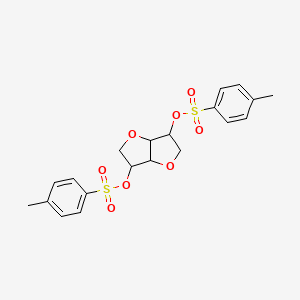
MFCD25370320
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD25370320 is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD25370320 typically involves multiple steps. One common method includes the cyclization of a suitable diol precursor with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the sulfonate esters.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
MFCD25370320 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
MFCD25370320 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of MFCD25370320 involves its interaction with specific molecular targets. The sulfonate groups can act as leaving groups in substitution reactions, facilitating the formation of new bonds. The bicyclic structure of the compound allows for unique interactions with enzymes and other proteins, potentially inhibiting their activity by binding to active sites or allosteric sites.
Comparación Con Compuestos Similares
Similar Compounds
(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-chlorobenzenesulfonate): Similar structure but with chlorobenzenesulfonate groups.
(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-nitrobenzenesulfonate): Contains nitrobenzenesulfonate groups instead of methylbenzenesulfonate.
Uniqueness
The uniqueness of MFCD25370320 lies in its specific functional groups and stereochemistry, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for targeted applications in synthesis and research.
Propiedades
Fórmula molecular |
C20H22O8S2 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
[6-(4-methylphenyl)sulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H22O8S2/c1-13-3-7-15(8-4-13)29(21,22)27-17-11-25-20-18(12-26-19(17)20)28-30(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3 |
Clave InChI |
LFXDGKWHPSDRCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2COC3C2OCC3OS(=O)(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


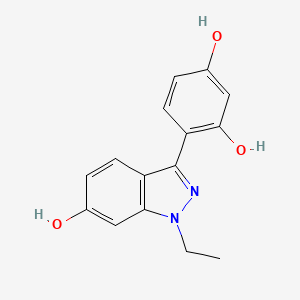
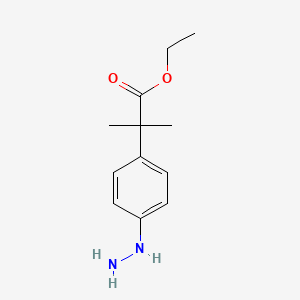
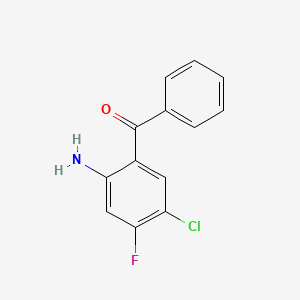
![methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate](/img/structure/B8677072.png)
![(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE](/img/structure/B8677074.png)
![(6-Phenylimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B8677079.png)
![2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B8677080.png)
